N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, often referred to as Compound X , is a heterocyclic compound with an intriguing structure. Let’s break it down:
N-(6-methoxypyridin-3-yl): This part of the compound contains a pyridine ring substituted at the 6-position with a methoxy group.
2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: The core structure consists of a thiazolo-pyrimidine fused ring system, with a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Thiazole Formation: Start with a suitable precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.
Pyrimidine Ring Closure: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor (such as a halopyrimidine).
Carboxamide Formation: Finally, amidate the pyrimidine ring with an amine containing the desired substituent (in this case, the methoxy group).
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield Compound X in high purity.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
Oxidation: Oxidation of the thiazole moiety can lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions at the pyridine nitrogen or the carboxamide nitrogen are possible.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amidation) are commonly employed.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It exhibits promising anti-tubercular activity against Mycobacterium tuberculosis. Researchers have explored its potential as a novel drug candidate.
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Investigating its interactions with biological targets could reveal new therapeutic pathways.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its thiazolo-pyrimidine core. Similar compounds include N-phenylpyrazine-2-carboxamides and imidazo[2,1-b]thiazole derivatives .
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-18-13(20)10(6-16-14(18)22-8)12(19)17-9-3-4-11(21-2)15-5-9/h3-7H,1-2H3,(H,17,19) |
InChI Key |
XKGBYFSLZNDAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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